molecular formula C24H22Br2N6O B457390 N'-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

N'-{(E)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Katalognummer: B457390
Molekulargewicht: 570.3g/mol
InChI-Schlüssel: UCNJGGDIJNNVRJ-KKMKTNMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromobenzyl, phenyl, and pyrazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, bromobenzyl halides, and pyrazole derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
  • (E)-N,1-Bis(4-bromophenyl)methanimine

Uniqueness

N’-{(E)-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific combination of bromobenzyl, phenyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C24H22Br2N6O

Molekulargewicht

570.3g/mol

IUPAC-Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C24H22Br2N6O/c1-16-23(26)17(2)32(29-16)15-22(33)28-27-12-20-14-31(13-18-8-10-21(25)11-9-18)30-24(20)19-6-4-3-5-7-19/h3-12,14H,13,15H2,1-2H3,(H,28,33)/b27-12+

InChI-Schlüssel

UCNJGGDIJNNVRJ-KKMKTNMSSA-N

Isomerische SMILES

CC1=C(C(=NN1CC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Br)C)Br

SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Br)C)Br

Kanonische SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Br)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.